4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Description
Historical Context and Discovery
The development of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid emerges from the broader historical context of tetrahydropyran chemistry, which has experienced significant evolution since the mid-20th century. Tetrahydropyran derivatives have been recognized as important structural motifs since their initial characterization in 1962, when pyran compounds were first isolated and studied through pyrolysis methods. The discovery and subsequent development of pyran chemistry has had profound impacts across multiple disciplines, with scientists continuously exploring their potential for treating various diseases and conditions.
The specific compound this compound represents a more recent addition to the chemical literature, with its first appearance in commercial chemical databases occurring in the early 21st century. The compound's registry in major chemical databases, including its assignment of Chemical Abstracts Service number 1338495-18-3, reflects the growing interest in functionalized tetrahydropyran derivatives for synthetic applications. The systematic study of brominated benzyl tetrahydropyran derivatives has been driven by their potential utility as synthetic intermediates and their demonstrated biological activity profiles.
Contemporary research efforts have focused on developing efficient synthetic routes to access such compounds, recognizing their value as pharmaceutical intermediates and research tools. The compound's emergence in commercial chemical catalogs from multiple suppliers indicates its established role in modern synthetic chemistry practice. The historical trajectory of tetrahydropyran derivative development has been characterized by continuous improvements in synthetic methodologies and expanding applications in medicinal chemistry and materials science.
Nomenclature and Classification
This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The official IUPAC name for this compound is this compound, which accurately describes its structural features. This nomenclature system clearly identifies the core tetrahydropyran ring structure, the position and nature of the bromobenzyl substituent, and the location of the carboxylic acid functional group.
The compound belongs to the broader classification of tetrahydropyran derivatives, which are six-membered heterocyclic compounds containing five carbon atoms and one oxygen atom in the ring structure. Within this classification, it specifically represents a functionalized tetrahydropyran bearing both aromatic and carboxylic acid substituents. The presence of the bromine atom in the 2-position of the benzyl group places this compound in the category of halogenated aromatic derivatives, which are known for their enhanced reactivity in various chemical transformations.
Chemical classification systems further categorize this compound as a carboxylic acid derivative due to the presence of the carboxyl functional group. The bromobenzyl moiety enhances the compound's reactivity profile, making it suitable for nucleophilic substitution reactions and other synthetic manipulations. The tetrahydropyran core structure provides conformational flexibility while maintaining the characteristic chemical stability associated with saturated ether linkages. This dual nature of structural stability and functional group reactivity makes the compound particularly valuable in synthetic organic chemistry applications.
Molecular Identity and Registry Information
The molecular identity of this compound is precisely defined through multiple chemical identifiers and registration systems. The compound bears the Chemical Abstracts Service registry number 1338495-18-3, which serves as its unique identifier in chemical databases worldwide. The molecular formula C₁₃H₁₅BrO₃ reflects the compound's atomic composition, indicating the presence of thirteen carbon atoms, fifteen hydrogen atoms, one bromine atom, and three oxygen atoms.
Table 1: Molecular Identity and Registry Information
| Parameter | Value |
|---|---|
| CAS Registry Number | 1338495-18-3 |
| Molecular Formula | C₁₃H₁₅BrO₃ |
| Molecular Weight | 299.16 g/mol |
| MDL Number | MFCD17600244 |
| InChI Key | KNUKYJSOCAESOM-UHFFFAOYSA-N |
| SMILES Notation | O=C(C1(CC2=CC=CC=C2Br)CCOCC1)O |
The International Chemical Identifier system provides additional structural specificity through the InChI code: 1S/C13H15BrO3/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16). This standardized representation enables precise structural communication across different chemical information systems. The corresponding InChI Key KNUKYJSOCAESOM-UHFFFAOYSA-N provides a compact hash representation suitable for database searches and structural comparisons.
The Simplified Molecular Input Line Entry System notation O=C(C1(CC2=CC=CC=C2Br)CCOCC1)O offers a linear representation of the molecular structure that clearly indicates the connectivity patterns between atoms. The MDL number MFCD17600244 provides an additional database identifier used in chemical inventory management systems. These multiple identification systems ensure comprehensive coverage across different chemical information platforms and facilitate accurate compound tracking in research and commercial applications.
Significance in Organic Chemistry
This compound occupies a significant position in contemporary organic chemistry due to its versatile synthetic utility and unique structural features. The compound serves as a valuable synthetic intermediate, particularly in the construction of complex molecular architectures where both the tetrahydropyran core and the brominated aromatic system can be exploited for further chemical transformations. The strategic positioning of functional groups within the molecule enables selective modification strategies that are essential for advanced synthetic applications.
The bromobenzyl substituent provides a reactive handle for various cross-coupling reactions, including palladium-catalyzed transformations that are fundamental to modern synthetic methodology. The electron-withdrawing nature of the bromine atom activates the aromatic system toward nucleophilic substitution reactions, while simultaneously serving as a leaving group in metal-catalyzed coupling processes. This dual reactivity profile makes the compound particularly valuable for building molecular complexity through sequential transformation strategies.
The carboxylic acid functionality contributes additional synthetic versatility through its capacity for amide bond formation, esterification reactions, and decarboxylative transformations. The tetrahydropyran ring system provides conformational constraint while maintaining sufficient flexibility for biological activity, making compounds derived from this scaffold attractive candidates for pharmaceutical development. Recent research has demonstrated the utility of similar brominated tetrahydropyran derivatives in accessing biologically active compounds, particularly in the development of enzyme inhibitors and receptor modulators.
Contemporary applications of this compound extend to biological research, where it serves as a tool compound for studying enzyme interactions and metabolic pathways. The compound's structural features enable specific binding interactions with biological targets, making it valuable for mechanistic studies and structure-activity relationship investigations. The continued development of synthetic methodologies involving tetrahydropyran derivatives ensures that compounds like this will remain important components of the synthetic chemist's toolkit for accessing structurally diverse molecular libraries.
Properties
IUPAC Name |
4-[(2-bromophenyl)methyl]oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUKYJSOCAESOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diethyl Malonate with Bis-(2-chloroethyl) Ether Followed by Hydrolysis and Decarboxylation
A commercially viable synthesis reported involves a base-catalyzed cyclization of diethyl malonate with bis-(2-chloroethyl) ether to form diethyl tetrahydropyran-4,4-dicarboxylate, which is then hydrolyzed and decarboxylated to yield tetrahydropyran-4-carboxylic acid derivatives. The process is optimized for commercial scale and provides good yields and purity.
-
- Base: Sodium hydroxide, potassium hydroxide, or carbonates (2-5 moles per mole of diethyl malonate).
- Solvent: Acetone, methyl isobutyl ketone, or N,N-dimethylformamide.
- Temperature: Ambient to moderate heating.
Hydrolysis and decarboxylation :
- Hydrolysis of the diester to the dicarboxylic acid.
- Controlled decarboxylation in xylene at 120-130°C to yield tetrahydropyran-4-carboxylic acid.
-
- Molar yield up to 85%.
- Purity by GC: 98-99%.
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | Diethyl malonate + bis-(2-chloroethyl) ether + base | RT to mild heat | High | - | Base: NaOH, KOH, or carbonates |
| Hydrolysis | Acid/base hydrolysis | Ambient | Quantitative | - | Converts diester to diacid |
| Decarboxylation | Heating in xylene | 120-130 | 85 | 98-99 | Controlled CO2 evolution |
This method is environmentally friendly and scalable, making it suitable for industrial applications.
Halogenation of Tetrahydropyran-4-carboxylic Acid Esters Followed by Amidation
A patented process describes a two-step method involving halogenation and amidation for preparing halogenated tetrahydropyran-4-carboxylic acid derivatives:
-
- Reagents: Thionyl chloride, oxalyl chloride, or other halogenating agents (e.g., bromine, sulfuryl bromide).
- Conditions: Temperature range 20-150°C, preferably 30-130°C.
- Stoichiometry: 1.0 to 10 mols halogenating agent per mol of acid, preferably 1.0 to 5.0 mols.
-
- Following halogenation, amidation or further substitution can be performed to introduce desired functionalities.
-
- Neutralization, extraction, filtration, concentration.
- Purification by recrystallization or chromatographic methods.
This method is flexible and allows for the preparation of various halogenated derivatives, including brominated analogs.
Specific Synthesis of 4-(2-Bromobenzyl) Derivatives via Nucleophilic Substitution
A synthetic route for closely related compounds such as 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester involves:
- Deprotonation of (4-bromophenyl)-acetic acid methyl ester with sodium hydride in the presence of 15-crown-5 ether in DMF.
- Reaction with 3-oxa-1,5-dichloropentane or 2-chloroethyl ether derivatives.
- Stirring at room temperature for extended periods (up to 10 hours).
- Work-up involving solvent evaporation, extraction with ethyl acetate/toluene mixtures, acid washing, and drying.
This method achieves moderate yields (~24% reported for methyl ester) and provides a pathway to bromobenzyl-substituted tetrahydropyran carboxylic acid derivatives after further hydrolysis and functional group transformations.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Scale & Notes |
|---|---|---|---|---|---|
| Cyclization + Hydrolysis + Decarboxylation | Diethyl malonate, bis-(2-chloroethyl) ether, base (NaOH/KOH), xylene | RT to 130 | 85 | 98-99 | Commercial scale, environmentally friendly |
| Halogenation + Amidation | Thionyl chloride, oxalyl chloride, bromine, etc. | 20-150 | Variable | High | Flexible for various halogenated derivatives |
| Nucleophilic substitution (bromobenzyl) | (4-bromophenyl)-acetic acid methyl ester, NaH, 15-crown-5, DMF | RT | 24 | Not specified | Moderate yield, requires further steps |
Research Findings and Notes
- The cyclization approach is preferred for industrial synthesis due to its scalability, high yield, and purity.
- Halogenation methods provide versatility for introducing bromine substituents but require careful control of reaction conditions to avoid side reactions.
- The nucleophilic substitution method for bromobenzyl derivatives is more complex and less efficient but is useful for specific functionalizations.
- Reaction temperatures typically range from ambient to 130°C depending on the step.
- Purification techniques include neutralization, extraction, filtration, recrystallization, and chromatography to achieve high purity.
- Use of bases in cyclization is critical, with sodium and potassium hydroxides or carbonates being effective.
- Controlled decarboxylation is essential to obtain the mono-carboxylic acid from dicarboxylic intermediates.
Scientific Research Applications
4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in various binding interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences:
Physicochemical Properties :
- Lipophilicity : Brominated derivatives (logP ~2–3) are more lipophilic than fluorine-containing or unsubstituted analogs (logP ~1–2), influencing membrane permeability .
- Melting Points : The unsubstituted tetrahydro-2H-pyran-4-carboxylic acid has a lower melting point (87–89°C) than brominated analogs, which likely exceed 150°C due to increased molecular symmetry and halogen-based crystal packing .
Reactivity and Applications: The bromine atom in this compound enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in non-halogenated analogs . Carboxylic acid derivatives (e.g., methyl esters) are pivotal in prodrug design or as intermediates in amide bond formation, as seen in ’s pyrazole carboxamide derivatives .
Biological Relevance :
- Pyridine-containing analogs (e.g., Tetrahydro-4-(2-pyridinylmethyl)-2H-pyran-4-carboxylic acid) may exhibit enhanced binding to biological targets via nitrogen lone-pair interactions, unlike brominated or fluorinated variants .
Biological Activity
4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound characterized by a bromobenzyl group attached to a tetrahydropyran ring with a carboxylic acid substituent. This unique structure confers significant biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The bromobenzyl group facilitates binding interactions, while the carboxylic acid group can form hydrogen bonds, modulating the activity of target molecules. This dual functionality enhances its potential in therapeutic applications, particularly in cancer treatment and enzyme inhibition .
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies demonstrated that derivatives of 4H-pyran structures exhibit significant cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT-116). Compounds derived from the 4H-pyran scaffold displayed IC50 values lower than standard chemotherapeutics, indicating potent anticancer properties .
- Antibacterial Properties : Research indicates that certain derivatives exhibit antibacterial activity against Gram-positive bacteria. For example, some compounds showed lower IC50 values than ampicillin, suggesting potential as novel antibacterial agents .
- Antioxidant Activity : The compound has been evaluated for its antioxidant capabilities using DPPH scavenging assays. Certain derivatives demonstrated strong reducing power, comparable to established antioxidants like BHT, indicating their potential in combating oxidative stress .
Case Studies
- Cytotoxicity Against HCT-116 Cells : A study assessed the cytotoxic effects of various 4H-pyran derivatives on HCT-116 cells. Derivatives exhibited IC50 values ranging from 75.1 to 85.88 µM, demonstrating significant inhibition of cell proliferation through mechanisms involving CDK2 inhibition and apoptosis induction via caspase activation .
- Antibacterial Screening : In another investigation, several derivatives were tested against a panel of bacterial strains. Compounds showed effective inhibition against all tested Gram-positive isolates except for Bacillus cereus, highlighting their selective antibacterial activity .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Tetrahydropyran-4-carboxylic acid | Lacks bromobenzyl group | Less reactive in substitution reactions |
| 4-Bromophenoxy-tetrahydropyran | Contains phenoxy group instead of carboxylic acid | Similar structural properties; varied activity |
| 4-(2-Iodobenzyl) derivative | Iodinated benzyl group | Different reactivity and binding profiles |
Q & A
Q. What are the emerging applications of this compound in targeted drug delivery systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
